molecular formula C6H14Hg B14442473 Ethyl(2-methylpropyl)mercury CAS No. 78226-15-0

Ethyl(2-methylpropyl)mercury

Cat. No.: B14442473
CAS No.: 78226-15-0
M. Wt: 286.77 g/mol
InChI Key: MLJHHGPKMIXYDL-UHFFFAOYSA-N
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Description

Ethyl(2-methylpropyl)mercury is an organomercury compound that contains a mercury atom bonded to an ethyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The presence of mercury in these compounds makes them highly toxic and necessitates careful handling and usage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with ethyl and 2-methylpropyl Grignard reagents. The reaction proceeds as follows:

    Preparation of Grignard Reagents: Ethyl bromide and 2-methylpropyl bromide are reacted with magnesium in dry ether to form ethylmagnesium bromide and 2-methylpropylmagnesium bromide, respectively.

    Reaction with Mercury(II) Acetate: The Grignard reagents are then reacted with mercury(II) acetate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert it back to elemental mercury.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide or other mercury(II) salts.

    Reduction: Elemental mercury.

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Ethyl(2-methylpropyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.

    Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Contains a methyl group instead of an ethyl group.

    Dimethylmercury: Contains two methyl groups.

    Phenylmercury: Contains a phenyl group instead of an ethyl group.

Uniqueness

Ethyl(2-methylpropyl)mercury is unique due to the presence of both ethyl and 2-methylpropyl groups, which influence its chemical reactivity and biological interactions. The combination of these groups can affect the compound’s solubility, stability, and toxicity compared to other organomercury compounds.

Properties

CAS No.

78226-15-0

Molecular Formula

C6H14Hg

Molecular Weight

286.77 g/mol

IUPAC Name

ethyl(2-methylpropyl)mercury

InChI

InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3;

InChI Key

MLJHHGPKMIXYDL-UHFFFAOYSA-N

Canonical SMILES

CC[Hg]CC(C)C

Origin of Product

United States

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